N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[8-ETHYL-3-(4-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE
Description
Evolution of Triazaspiro Compound Research
Triazaspirocycles emerged as a focal point in heterocyclic chemistry during the mid-20th century, driven by their unique structural rigidity and pharmacological potential. Early work in the 1960s established 1,3-dipolar cycloadditions as a foundational strategy for constructing these systems, with Ulrich and Dyer demonstrating the utility of isocyanate-formamide reactions to generate triazaspiro cores. The discovery of natural triazaspirocycles, such as oxaline and meleagrin from Penicillium fungi, further underscored their biological relevance, particularly in alkaloid biosynthesis. By the 1980s, synthetic efforts expanded to include transition-metal catalysis, as exemplified by Herrmann and Süss-Fink’s ruthenium-mediated cyclization of isocyanates. These innovations laid the groundwork for modern derivatization strategies, enabling the incorporation of diverse functional groups—such as the ethyl, methylphenyl, and benzodioxin units present in the subject compound—to optimize physicochemical and binding properties.
Discovery and Development Timeline
The development of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[8-ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide is rooted in iterative advancements across three phases:
- Core Scaffold Optimization (1968–2000): Initial syntheses focused on unsubstituted triazaspiro systems via cycloadditions. The 1990s saw intramolecular cyclizations emerge as a regioselective alternative, exemplified by Feldman’s oxidative formation of dibromoagelaspongin’s spirocyclic core.
- Side-Chain Functionalization (2000–2015): Attachment of sulfanyl acetamide and aryl groups, as seen in the subject compound, became prevalent to enhance solubility and target affinity. This period also witnessed the adoption of computational modeling to predict spirocycle-protein interactions.
- Contemporary Hybridization (2015–Present): Integration of triazaspiro scaffolds with privileged pharmacophores—such as benzodioxins—enabled multitarget engagement. The subject compound’s design likely draws from studies on coumarin-triazaspiro hybrids, which demonstrated improved Mycobacterium tuberculosis dihydrofolate reductase (DHFR) inhibition.
Position in Contemporary Medicinal Chemistry
In modern drug discovery, the subject compound occupies a niche as a high-complexity scaffold with potential polypharmacology. Its triazaspiro core reduces conformational entropy upon target binding, a feature critical for inhibiting dynamic enzymes like DHFR. The benzodioxin moiety may confer metabolic stability, while the sulfanyl acetamide linker enhances membrane permeability. Such attributes align with trends favoring three-dimensional, fragment-based designs over flat aromatic systems. Notably, its structural resemblance to triazaspiro-coumarin hybrids—which exhibit submicromolar activity against Mtb DHFR—suggests utility in antimicrobial applications.
Significance in Heterocyclic Chemistry Research
The compound exemplifies three key advancements in spirocyclic synthesis:
- Ring Strain Modulation: The 1,4,8-triazaspiro[4.5]deca-1,3-diene core balances rigidity and synthetic accessibility. Smaller rings (e.g., aziridines) induce excessive strain, while larger systems (e.g., [4.6] spirocycles) lack optimal three-dimensionality.
- Regioselective Functionalization: Strategic placement of the ethyl and 4-methylphenyl groups minimizes steric clashes during cyclization, a challenge noted in early triazaspiro syntheses.
- Hybridization Techniques: Covalent integration of the benzodioxin unit via sulfanyl acetamide demonstrates successful merging of disparate heterocycles—a feat historically hampered by incompatible reaction conditions.
Table 1: Comparative Analysis of Triazaspiro Synthesis Methods
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[8-ethyl-2-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O3S/c1-3-30-12-10-26(11-13-30)28-24(19-6-4-18(2)5-7-19)25(29-26)34-17-23(31)27-20-8-9-21-22(16-20)33-15-14-32-21/h4-9,16H,3,10-15,17H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JONGTTGXCYGGBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[8-ETHYL-3-(4-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE involves multiple steps, including the formation of the benzodioxin ring and the triazaspirodecadiene moiety. The reaction conditions typically require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimizing these reaction conditions to scale up the synthesis process efficiently.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the benzodioxin or triazaspirodecadiene structures.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[8-ethyl-3-(4-methylphenyl)-1,4,8-triazaspiror[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide exhibit significant biological activities:
- Antimicrobial Activity : Compounds in this class have shown promising results against various bacterial and fungal strains. For instance, studies on related triazole derivatives have demonstrated their efficacy in inhibiting the growth of pathogens such as Staphylococcus aureus and Candida albicans .
- Anticancer Properties : The compound's structural features may contribute to its potential as an anticancer agent. Similar benzodioxin derivatives have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo .
- Enzyme Inhibition : Some derivatives have been reported to inhibit key metabolic enzymes such as acetylcholinesterase (AChE), which is relevant for treating neurological disorders like Alzheimer's disease .
Therapeutic Applications
Given its biological activities, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[8-ethyl-3-(4-methylphenyl)-1,4,8-triazaspiror[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide may have several therapeutic applications:
| Therapeutic Area | Potential Application |
|---|---|
| Antimicrobial Therapy | Treatment of bacterial and fungal infections |
| Cancer Treatment | Chemoprevention and chemotherapeutic agent |
| Neurological Disorders | AChE inhibition for Alzheimer's disease management |
| Anti-inflammatory | Potential use in inflammatory conditions |
Case Studies and Research Findings
Recent studies have highlighted the significance of similar compounds in drug development:
- A study published in the Journal of Medicinal Chemistry reported that triazole-containing compounds demonstrated high efficacy against resistant bacterial strains . The findings suggest that modifications in the structure can enhance antimicrobial potency.
- Another research effort focused on the anticancer properties of benzodioxin derivatives showed that these compounds could effectively induce cell cycle arrest and apoptosis in various cancer cell lines .
- Research on enzyme inhibitors has revealed that certain derivatives can selectively inhibit AChE without affecting other enzymes significantly, indicating a potential for treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[8-ETHYL-3-(4-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific context in which the compound is used, but they often include key regulatory proteins and signaling molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Features
The compound’s structural uniqueness arises from its hybrid architecture. Key analogs include:
Computational Similarity Metrics
- Tanimoto Coefficient : Structural similarity to analogs is quantified using Tanimoto scores (0–1 scale). For example, the target compound and its thiadiazole-containing analog (Table 1) may share a Tanimoto score >0.8 due to shared benzodioxin and sulfanyl motifs, aligning with US-EPA criteria for "similar compounds" .
- Cosine Score : Molecular networking via MS/MS fragmentation profiles (e.g., cosine score >0.7) could cluster the target compound with other benzodioxin derivatives, reflecting conserved fragmentation patterns .
Bioactivity and Target Affinity
- Anti-inflammatory Potential: The benzodioxin core in the target compound suggests anti-inflammatory activity, as seen in its simpler analog (2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid) . However, the triazaspiro system may alter binding kinetics.
- Docking Affinity Variability: Structural modifications (e.g., replacing triazaspiro with thiadiazole) could shift interactions with enzyme binding pockets. For instance, even minor changes in substituents (e.g., naphthalenyl vs. 4-methylphenyl) may reduce docking affinity by >1 kcal/mol due to altered residue interactions .
Pharmacokinetic and ADME Properties
- Metabolic Stability : Sulfanyl and spiro motifs may reduce oxidative metabolism, as seen in spirocyclic analogs with extended half-lives .
Research Findings and Implications
Structural-Activity Relationships (SAR) : The benzodioxin moiety is critical for anti-inflammatory activity, while the triazaspiro system may enhance target specificity (e.g., kinase or protease inhibition) .
Similarity-Driven Discovery : Molecular networking and Tanimoto-based screening (e.g., US-EPA Dashboard) can prioritize analogs with conserved bioactivity profiles .
Docking Limitations : Affinity scores for the target compound may vary significantly from analogs due to its unique triazaspiro scaffold, necessitating experimental validation .
Biological Activity
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[8-ethyl-3-(4-methylphenyl)-1,4,8-triazaspiror[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic implications of this compound based on available research.
Synthesis
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[8-ethyl-3-(4-methylphenyl)-1,4,8-triazaspiror[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide involves multiple steps starting from 2,3-dihydrobenzo[1,4]-dioxin derivatives. The initial reaction typically includes the formation of sulfonamide derivatives which are then further modified to achieve the desired structure.
Enzyme Inhibition
Studies have shown that compounds containing the 1,4-benzodioxane moiety exhibit significant biological activities. Notably, N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl) derivatives have been tested for their inhibitory effects on various enzymes:
- α-glucosidase : This enzyme is crucial in carbohydrate metabolism and is a target for diabetes management. Compounds derived from benzodioxane have shown substantial inhibitory activity against α-glucosidase.
- Acetylcholinesterase (AChE) : While some derivatives displayed weak inhibition of AChE, they are still considered for their potential in treating neurodegenerative diseases like Alzheimer’s.
The molecular docking studies support these findings by demonstrating favorable interactions between the synthesized compounds and the target enzymes .
Antimicrobial Activity
Research has also indicated that certain derivatives exhibit antimicrobial properties. For example:
| Compound | Activity against | Observed Effect |
|---|---|---|
| Compound A | Escherichia coli | Moderate |
| Compound B | Staphylococcus aureus | Good |
| Compound C | Klebsiella pneumoniae | Moderate |
These findings suggest that modifications to the benzodioxane structure can enhance antimicrobial efficacy .
Antitumor Activity
Sulfonamide derivatives have been recognized for their broad-spectrum antitumor activity. Some studies indicate that compounds similar to N-(2,3-dihydrobenzo[1,4]-dioxin) may inhibit tumor cell proliferation more effectively than conventional anticancer drugs .
Case Studies
Case Study 1: Inhibition of α-glucosidase
A specific study evaluated the efficacy of synthesized benzodioxane derivatives against α-glucosidase using in vitro assays. The results demonstrated that several compounds exhibited IC50 values in the micromolar range, indicating potent enzyme inhibition suitable for diabetes treatment.
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial activity, a series of triazole-containing benzodioxane derivatives were tested against various bacterial strains. The results showed that certain modifications significantly improved activity against resistant strains of bacteria.
Q & A
Basic Question: What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
Answer:
The compound shares structural motifs with benzodioxin-sulfonamide derivatives synthesized via nucleophilic substitution. A common approach involves:
- Step 1: Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride) under dynamic pH control (pH 9–10) using aqueous Na₂CO₃ to form the sulfonamide intermediate .
- Step 2: Substituting the N-position with alkyl/aryl halides (e.g., 2-bromoacetamides) in DMF using lithium hydride as a base catalyst. Reaction monitoring via TLC and purification via ice precipitation are critical .
Optimization: Adjust stoichiometry (e.g., 1:1.05 molar ratio of amine to sulfonyl chloride) and reaction time (3–4 hours for Step 1; 3–4 hours for Step 2) to minimize side products. IR and ¹H-NMR are essential for confirming intermediates .
Advanced Question: How can computational methods predict the compound’s reactivity and enzyme inhibitory potential?
Answer:
- Reactivity Prediction: Use quantum chemical calculations (e.g., DFT) to model reaction pathways, focusing on thioether bond formation and steric effects from the triazaspiro moiety. Tools like COMSOL Multiphysics integrate AI to simulate reaction kinetics and optimize conditions (e.g., solvent polarity, temperature) .
- Enzyme Inhibition: Molecular docking (AutoDock Vina) against targets like α-glucosidase or acetylcholinesterase can predict binding affinity. Validate predictions with in vitro assays (IC₅₀ measurements) using protocols from benzodioxin-sulfonamide analogs .
Basic Question: What spectroscopic techniques are suitable for structural characterization?
Answer:
- IR Spectroscopy: Identify functional groups (e.g., C=O at ~1650 cm⁻¹, S–C bond at ~700 cm⁻¹) and confirm sulfonamide N–H stretching (~3300 cm⁻¹) .
- ¹H-NMR: Key signals include the benzodioxin aromatic protons (δ 6.7–7.1 ppm), triazaspiro methyl groups (δ 1.2–1.5 ppm), and acetamide NH (δ 8.2–8.5 ppm). Use deuterated DMSO or CDCl₃ for solubility .
- Mass Spectrometry (EIMS): Confirm molecular weight (e.g., expected [M+H]⁺ peak for C₂₅H₂₃N₅O₄S at m/z 489.55) .
Advanced Question: How can crystallographic data resolve contradictions in reported biological activity?
Answer:
- Crystallization: Use SHELX programs (SHELXL for refinement, SHELXS for structure solution) to determine single-crystal X-ray structures. ORTEP-3 visualizes bond lengths/angles, critical for validating stereochemistry and hydrogen-bonding networks .
- Data Analysis: Compare experimental IC₅₀ values with crystallographic data. For example, if enzyme inhibition is lower than predicted, check for conformational flexibility in the triazaspiro ring via thermal ellipsoid plots .
Basic Question: What in vitro assays are recommended for preliminary biological screening?
Answer:
- Antibacterial Activity: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentration (MIC) values <50 µg/mL indicate potency .
- Enzyme Inhibition: For acetylcholinesterase, employ Ellman’s assay (λ = 412 nm) with donepezil as a positive control. Triplicate experiments and statistical analysis (mean ± SEM) are mandatory .
Advanced Question: How can reaction design frameworks address low yields in multi-step synthesis?
Answer:
- Design of Experiments (DoE): Apply factorial design (e.g., Box-Behnken) to optimize variables like temperature, solvent (DMF vs. acetonitrile), and catalyst loading. Statistical tools (e.g., ANOVA) identify significant factors .
- High-Throughput Screening: Use automated platforms to test 10–20 reaction conditions in parallel. ICReDD’s computational-experimental feedback loop accelerates optimization by prioritizing high-yield pathways .
Basic Question: How to troubleshoot spectral inconsistencies in final product characterization?
Answer:
- Impurity Identification: Compare experimental ¹H-NMR with simulated spectra (e.g., ACD/Labs). Peaks at δ 2.1–2.3 ppm may indicate unreacted DMF; recrystallize from ethanol/water .
- CHN Analysis: Deviations >0.3% from theoretical values suggest incomplete substitution. Repeat Step 2 with excess alkyl halide (1.2 eq) and extended reaction time .
Advanced Question: What strategies validate the compound’s selectivity for enzyme targets?
Answer:
- Kinetic Studies: Perform Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive). For example, if Kₘ increases with inhibitor concentration, competitive binding is likely .
- Off-Target Screening: Use proteome-wide activity-based protein profiling (ABPP) to assess selectivity. Compare with structurally related spiro compounds to identify SAR trends .
Basic Question: What safety protocols are essential during synthesis?
Answer:
- Hazard Mitigation: Lithium hydride (Step 2) reacts violently with water; use anhydrous conditions and inert atmosphere.
- Waste Disposal: Neutralize sulfonyl chloride residues with 10% NaHCO₃ before disposal. Follow OSHA guidelines for DMF handling (gloves, fume hood) .
Advanced Question: How to integrate AI-driven automation into synthetic workflows?
Answer:
- Smart Laboratories: Implement AI tools (e.g., robotic liquid handlers) for real-time reaction monitoring. COMSOL Multiphysics models heat transfer and mixing efficiency to prevent exothermic runaway .
- Data Pipelines: Use machine learning (e.g., Random Forest) to predict optimal reaction conditions from historical data. Link spectral databases (e.g., PubChem) for rapid structural validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
